molecular formula C27H17NO5 B14696704 2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid CAS No. 27021-99-4

2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid

Cat. No.: B14696704
CAS No.: 27021-99-4
M. Wt: 435.4 g/mol
InChI Key: RUQGZBWIPGWOJG-UHFFFAOYSA-N
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Description

2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of a benzoic acid moiety linked to a chromenyl group through a carbamoyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid derivatives: These compounds have similar structures but with different substituents, leading to variations in their properties and applications.

    Other chromenyl compounds: These compounds share the chromenyl moiety but differ in their overall structure and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its role as a building block in organic synthesis highlight its versatility and importance in the field of chemistry .

Properties

CAS No.

27021-99-4

Molecular Formula

C27H17NO5

Molecular Weight

435.4 g/mol

IUPAC Name

2-[2-[(6-oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H17NO5/c29-25(20-10-4-1-7-17(20)18-8-2-5-11-21(18)26(30)31)28-16-13-14-24-23(15-16)19-9-3-6-12-22(19)27(32)33-24/h1-15H,(H,28,29)(H,30,31)

InChI Key

RUQGZBWIPGWOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O)OC2=O

Origin of Product

United States

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